2-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
Compound “2-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis begins with the preparation of intermediate compounds, followed by a series of chemical reactions to form the final product. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in optimizing the synthesis.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high yield. The industrial methods often involve automated systems for precise control of reaction parameters, reducing the risk of human error and improving efficiency.
Chemical Reactions Analysis
Types of Reactions: Compound “2-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
Compound “2-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “2-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Compound A: Shares a similar chemical structure but differs in its reactivity and applications.
Compound B: Has comparable biological activities but distinct physical properties.
Compound C: Exhibits similar industrial uses but varies in its synthesis and production methods.
Uniqueness: Compound “2-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one” stands out due to its unique combination of chemical properties, reactivity, and potential applications. Its versatility makes it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c1-2-3-16-5-6-7(10(11,12)13)4-8(17)14-9(6)15-16/h4-5H,2-3H2,1H3,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBHCCPZRYXJDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=CC(=O)N=C2N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C2C(=CC(=O)N=C2N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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